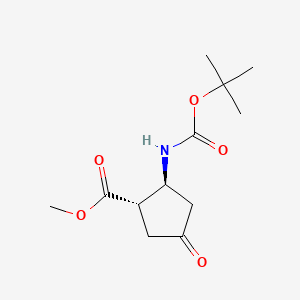
Methyl trans-2-(tert-butoxycarbonylamino)-4-oxo-cyclopentanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl trans-2-(tert-butoxycarbonylamino)-4-oxo-cyclopentanecarboxylate is a synthetic organic compound that features a cyclopentanecarboxylate core with a tert-butoxycarbonyl (Boc) protected amino group and a methyl ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl trans-2-(tert-butoxycarbonylamino)-4-oxo-cyclopentanecarboxylate typically involves the following steps:
Formation of the cyclopentanecarboxylate core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Boc-protected amino group: The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
化学反応の分析
Types of Reactions
Methyl trans-2-(tert-butoxycarbonylamino)-4-oxo-cyclopentanecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
科学的研究の応用
Methyl trans-2-(tert-butoxycarbonylamino)-4-oxo-cyclopentanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of Methyl trans-2-(tert-butoxycarbonylamino)-4-oxo-cyclopentanecarboxylate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal a free amine, which can then participate in various biochemical pathways. The cyclopentanecarboxylate core provides a rigid framework that can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Methyl trans-2-(tert-butoxycarbonylamino)-4-oxo-cyclobutanecarboxylate: This compound has a similar structure but with a cyclobutane ring instead of a cyclopentane ring.
trans-2-[(tert-butoxycarbonylamino)methyl]cyclopropanecarboxylic acid: This compound features a cyclopropane ring and a carboxylic acid group.
Uniqueness
Methyl trans-2-(tert-butoxycarbonylamino)-4-oxo-cyclopentanecarboxylate is unique due to its specific ring structure and the presence of both a Boc-protected amino group and a methyl ester
特性
分子式 |
C12H19NO5 |
|---|---|
分子量 |
257.28 g/mol |
IUPAC名 |
methyl (1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-9-6-7(14)5-8(9)10(15)17-4/h8-9H,5-6H2,1-4H3,(H,13,16)/t8-,9-/m0/s1 |
InChIキー |
WWCZIBXOWJAKLP-IUCAKERBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H]1CC(=O)C[C@@H]1C(=O)OC |
正規SMILES |
CC(C)(C)OC(=O)NC1CC(=O)CC1C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


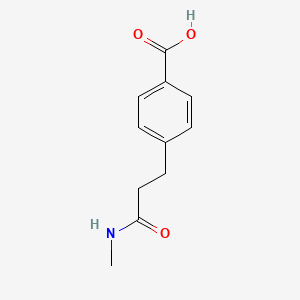

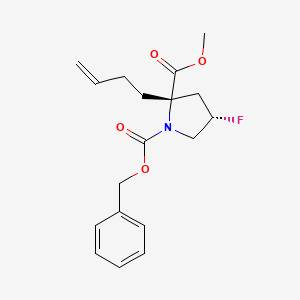

![N1-[1-(4-Chlorophenyl)-1-methyl-1-oxo-lambda6-sulfanylidene]-2,3,3-trichloroacrylamide](/img/structure/B14013574.png)

![1,4,7-Trioxaspiro[4.4]nonane](/img/structure/B14013585.png)
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14013589.png)

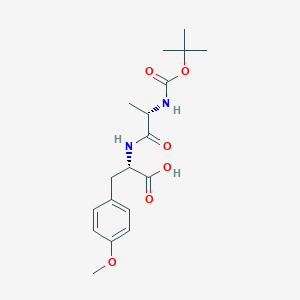
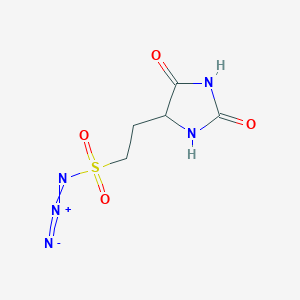
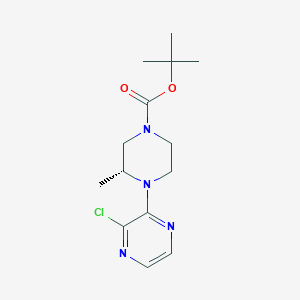
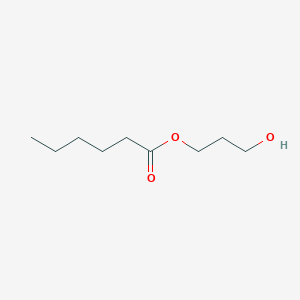
![4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B14013640.png)
